2-(Furan-2-yl)-1H-benzo[d]imidazol-1-ol
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Overview
Description
2-(Furan-2-yl)-1H-benzo[d]imidazol-1-ol is a heterocyclic compound that features both a furan ring and a benzimidazole ring. This compound is of significant interest in organic chemistry due to its potential biological activities and applications in various fields such as medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Furan-2-yl)-1H-benzo[d]imidazol-1-ol typically involves the cyclization of α-furyl nitrones in an alkaline medium. For instance, the reaction of 5-(hydroxymethyl)furan-2-carbaldehyde with hydroxyamine oxime acetates in methanol can yield α-(5-hydroxymethyl)furyl nitrones. These nitrones, when refluxed in methanol in the presence of sodium methylate, undergo cyclization to form this compound .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
2-(Furan-2-yl)-1H-benzo[d]imidazol-1-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium hexacyanoferrate (III) in an alkaline medium.
Common Reagents and Conditions
Oxidation: Potassium hexacyanoferrate (III) in an alkaline medium.
Substitution: Reagents like bromine, nitric acid, formaldehyde, and acyl chlorides under appropriate conditions.
Major Products
The major products formed from these reactions include various substituted derivatives of this compound, depending on the specific reagents and conditions used.
Scientific Research Applications
2-(Furan-2-yl)-1H-benzo[d]imidazol-1-ol has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(Furan-2-yl)-1H-benzo[d]imidazol-1-ol involves its interaction with various molecular targets and pathways. For instance, its potential antioxidant activity may be related to its ability to scavenge free radicals and modulate oxidative stress pathways . Additionally, its antimicrobial activity could be due to its interaction with microbial enzymes and disruption of cellular processes .
Comparison with Similar Compounds
Similar Compounds
5-(Hydroxymethyl)furan-2-yl derivatives: These compounds share a similar furan ring structure and exhibit comparable biological activities.
Imidazole derivatives: Compounds like 2-(5-(5-nitrofuran-2-yl)-1,3,4-thiadiazol-2-ylimino)thiazolidin-4-one also contain imidazole rings and have been studied for their antimicrobial properties.
Uniqueness
2-(Furan-2-yl)-1H-benzo[d]imidazol-1-ol is unique due to its combined furan and benzimidazole rings, which confer distinct chemical reactivity and biological activity
Properties
Molecular Formula |
C11H8N2O2 |
---|---|
Molecular Weight |
200.19 g/mol |
IUPAC Name |
2-(furan-2-yl)-1-hydroxybenzimidazole |
InChI |
InChI=1S/C11H8N2O2/c14-13-9-5-2-1-4-8(9)12-11(13)10-6-3-7-15-10/h1-7,14H |
InChI Key |
VEHYJHJWEXIVCF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(N2O)C3=CC=CO3 |
Origin of Product |
United States |
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